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molecular formula C10H7NO2 B8531891 4-Carboxycinnamonitrile CAS No. 54718-86-4

4-Carboxycinnamonitrile

Cat. No. B8531891
M. Wt: 173.17 g/mol
InChI Key: BAWSWEWUJBUEDV-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04918215

Procedure details

The 4-chloroformylcinnamonitrile can be prepared as follows: 10.05 g (50 mmols) of 4-bromobenzoic acid, 3.31 g (62.5 mmols) of acrylonitrile, 12.6 g (125 mmols) of triethylamine, 0.112 g (0.5 mmol) of palladium acetate, 0.608 g (2 mmols) of tri-o-tolylphosphine and 20 ml of toluene are boiled under reflux for 6 hours. The reaction mixture is extracted by shaking with 100 ml of 2N hydrochloric acid and the crude product is filtered off and recrystallised from methanol. 3 g (35% of theory) of 4-carboxycinnamonitrile are obtained in the form of pale yellow crystals; melting point 281° C.
Name
4-chloroformylcinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.05 g
Type
reactant
Reaction Step Two
Quantity
3.31 g
Type
reactant
Reaction Step Three
Quantity
12.6 g
Type
reactant
Reaction Step Four
Quantity
0.608 g
Type
reactant
Reaction Step Five
Quantity
0.112 g
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
4-carboxycinnamonitrile
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]=[CH:9][C:10]#[N:11])=[CH:6][CH:5]=1)=[O:3].BrC1C=CC(C(O)=[O:20])=CC=1.C(#N)C=C.C(N(CC)CC)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[C:2]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]=[CH:9][C:10]#[N:11])=[CH:6][CH:5]=1)([OH:20])=[O:3] |f:5.6.7|

Inputs

Step One
Name
4-chloroformylcinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)C1=CC=C(C=CC#N)C=C1
Step Two
Name
Quantity
10.05 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.608 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Six
Name
Quantity
0.112 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 100 ml of 2N hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Name
4-carboxycinnamonitrile
Type
product
Smiles
C(=O)(O)C1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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